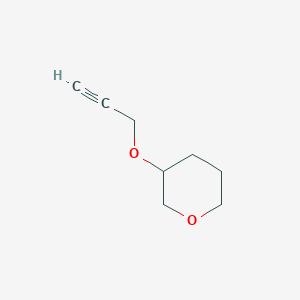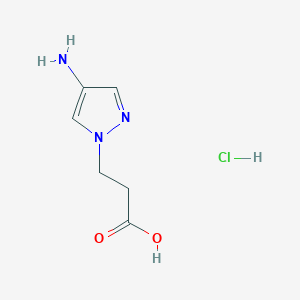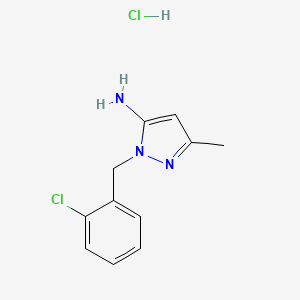
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: is an organic compound with the molecular formula C8H12O2 . It is a derivative of tetrahydropyran, featuring a propargyloxy group attached to the second carbon of the tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with propargyl alcohol. The process is catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of a solvent like dichloromethane. The reaction proceeds as follows:
Reactants: Tetrahydropyran and propargyl alcohol.
Catalyst: p-Toluenesulfonic acid.
Solvent: Dichloromethane.
Conditions: Room temperature, under an inert atmosphere (e.g., argon).
The reaction mixture is stirred for several hours, followed by neutralization with an aqueous sodium bicarbonate solution. The organic phase is then extracted, dried over sodium sulfate, and purified by column chromatography to yield the desired product .
Industrial Production Methods:
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran involves its ability to undergo various chemical transformations. The propargyloxy group can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: The parent compound, lacking the propargyloxy group.
2-(Prop-2-yn-1-yloxy)tetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of tetrahydropyran.
2-(Prop-2-yn-1-yloxy)tetrahydrothiophene: A sulfur analog with a tetrahydrothiophene ring.
Uniqueness:
3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is unique due to the presence of the propargyloxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Eigenschaften
IUPAC Name |
3-prop-2-ynoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-5-10-8-4-3-6-9-7-8/h1,8H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNHOYFEHSOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557827 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144366-09-6 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047706.png)







![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3047717.png)


![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)
